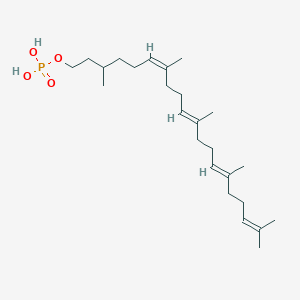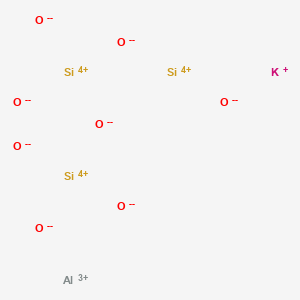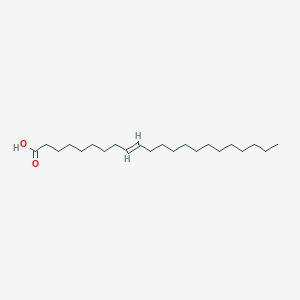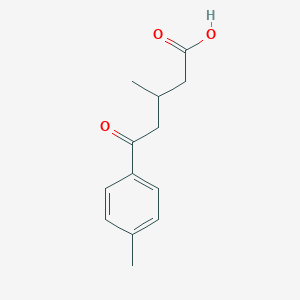![molecular formula C24H20ClN5O4 B078363 Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- CAS No. 15087-68-0](/img/structure/B78363.png)
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- is not well understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improvements in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- is its excellent optical properties, which make it a useful tool for studying various biological processes. However, the compound does have some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research related to Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-. One area of interest is in the development of new materials for use in optoelectronic devices. Another potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on the body.
Synthesemethoden
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- can be synthesized through a multi-step process. The first step involves the reaction between 2-chloro-4-nitroaniline and 4-nitrobenzoyl chloride to form 4-[(2-chloro-4-nitrophenyl)azo]benzoic acid. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol and triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new materials with optical and electronic properties. The compound has been shown to exhibit excellent optical properties, such as high molar extinction coefficient and good fluorescence properties, making it a promising candidate for use in optoelectronic devices.
Eigenschaften
CAS-Nummer |
15087-68-0 |
|---|---|
Produktname |
Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- |
Molekularformel |
C24H20ClN5O4 |
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl benzoate |
InChI |
InChI=1S/C24H20ClN5O4/c25-22-17-21(30(32)33)11-12-23(22)28-27-19-7-9-20(10-8-19)29(14-4-13-26)15-16-34-24(31)18-5-2-1-3-6-18/h1-3,5-12,17H,4,14-16H2 |
InChI-Schlüssel |
GGZWNOLYDCKMNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
15087-68-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



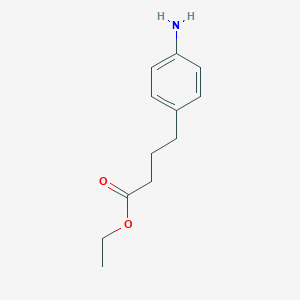
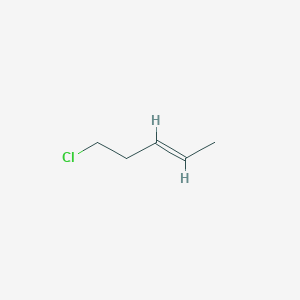
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)



